(5R,8S)-10-((5-fluoro-2-methoxyphenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a sulfonyl group, a pyrimidine ring, and a fluoromethoxyphenyl group . These groups are common in many pharmaceuticals and could suggest a variety of potential uses.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its exact structure and the conditions under which it’s used. Common reactions might involve the sulfonyl group or the pyrimidine ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These might include its melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Drug Development and Biological Activity
Compounds with intricate structures similar to the mentioned compound often play a crucial role in drug development, particularly in the design of novel therapeutic agents. For instance, the synthesis of deoxyribonucleoside cyclic N-acylphosphoramidites has been explored for the stereocontrolled synthesis of oligonucleotides, indicating potential applications in genetic engineering and drug design (Wilk et al., 2000). Similarly, the synthesis and study of hypoglycemic benzoic acid derivatives, including repaglinide, showcase the importance of structural modifications in enhancing therapeutic efficacy for conditions like type 2 diabetes (Grell et al., 1998).
Chemical Synthesis and Methodology
The exploration of novel synthetic routes and methodologies is another area where such compounds find significant applications. The development of new synthetic pathways for fluorinated and pyrimidine-based compounds can lead to advancements in the synthesis of pharmacologically active molecules. Studies on the synthesis of acyclonucleoside derivatives of 5-fluorouracil underline the importance of structural innovation in creating compounds with potential antitumor activities (Rosowsky et al., 1981).
Molecular Biology and Mechanistic Studies
Compounds like "(5R,8S)-10-((5-fluoro-2-methoxyphenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine" may also be instrumental in elucidating biological mechanisms and pathways. For example, the interaction of novel pyrazole carbaldehyde derivatives with different biological targets to explore their antioxidant, anti-breast cancer, and anti-inflammatory properties illustrates the potential of such compounds in molecular biology and pharmacology research (Thangarasu et al., 2019).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
12-(5-fluoro-2-methoxyphenyl)sulfonyl-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3S/c1-23-15-5-2-10(17)6-16(15)24(21,22)20-11-3-4-14(20)12-8-18-9-19-13(12)7-11/h2,5-6,8-9,11,14H,3-4,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBPOYHVJYLZIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2C3CCC2C4=CN=CN=C4C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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